molecular formula C29H29ClN4O4S B2718493 N-[(3-chlorophenyl)methyl]-4-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]butanamide CAS No. 451464-85-0

N-[(3-chlorophenyl)methyl]-4-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]butanamide

Cat. No.: B2718493
CAS No.: 451464-85-0
M. Wt: 565.09
InChI Key: SBKYVLCLMDSKGB-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)methyl]-4-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]butanamide is a chemical compound with diverse applications in scientific research. Its unique properties make it a valuable tool for studying various biological processes and developing innovative therapeutic approaches.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]-4-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]butanamide typically involves multi-step organic synthesis. The process begins with the preparation of the quinazolinone core, followed by the introduction of the sulfanyl group and the ethoxyanilino moiety. The final step involves the attachment of the butanamide side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound readily available for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)methyl]-4-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings and side chains.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds, which can be further utilized in various applications.

Scientific Research Applications

N-[(3-chlorophenyl)methyl]-4-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]butanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Employed in the study of cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular functions. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-({5-[(4-ethoxyanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
  • Indole derivatives

Uniqueness

N-[(3-chlorophenyl)methyl]-4-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]butanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable tool for diverse research applications, offering advantages over similar compounds in terms of reactivity and specificity.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-4-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29ClN4O4S/c1-2-38-23-14-12-22(13-15-23)32-27(36)19-39-29-33-25-10-4-3-9-24(25)28(37)34(29)16-6-11-26(35)31-18-20-7-5-8-21(30)17-20/h3-5,7-10,12-15,17H,2,6,11,16,18-19H2,1H3,(H,31,35)(H,32,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKYVLCLMDSKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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